
Methyl 2-methyloxirane-2-carboxylate
Overview
Description
Methyl 2-methyloxirane-2-carboxylate (CAS: N/A) is an epoxide-containing ester with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol. Its structure features a methyl ester group (-COOCH₃) and a methyl-substituted oxirane (epoxide) ring. Key properties include:
Preparation Methods
Preparation Methods of Methyl 2-methyloxirane-2-carboxylate
Direct Epoxidation of Methyl 2-methylacrylate
One of the most established routes to this compound involves the epoxidation of methyl 2-methylacrylate. This method is favored for its operational simplicity and scalability.
$$
\text{Methyl 2-methylacrylate} + \text{Peracid} \rightarrow \text{this compound}
$$
- Typical Peracids: m-Chloroperoxybenzoic acid (mCPBA), peracetic acid
- Solvent: Dichloromethane, chloroform, or acetonitrile
- Temperature: 0–25°C
- Yield: 60–85% (depending on conditions and scale)
Table 1. Epoxidation Parameters and Outcomes
Entry | Peracid Used | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | mCPBA | DCM | 0–5 | 2 | 80 |
2 | Peracetic acid | Acetonitrile | 20 | 4 | 70 |
Analysis and Research Findings
- Selectivity: Epoxidation of methyl 2-methylacrylate is highly regioselective, favoring the formation of the desired oxirane ring.
- Scalability: The direct epoxidation and cyclization methods are amenable to scale-up for laboratory and industrial applications.
- Purification: Products are typically purified by distillation or column chromatography, with purity confirmed by NMR and GC-MS analysis.
- Applications: The prepared this compound is used in copolymerization and as a chiral building block in organic synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized oxirane derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
Methyl 2-methyloxirane-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its epoxide structure allows it to participate in several types of chemical reactions:
- Epoxidation Reactions: Methyl glycidate can be synthesized through the epoxidation of alkenes, making it a valuable precursor in organic synthesis.
- Nucleophilic Substitution: The epoxide ring can undergo nucleophilic attack, leading to the formation of various substituted products.
- Reduction Reactions: The compound can be reduced to form diols or other derivatives.
Medicinal Chemistry Applications
The biological activity of this compound has been explored in several studies:
-
Inhibition of Enzyme Activity: Research has shown that this compound can selectively inhibit certain enzymes, particularly serine hydrolases. This selectivity is beneficial for developing targeted enzyme inhibitors for therapeutic purposes.
- Case Study: A study demonstrated that low concentrations of methyl glycidate inhibited specific hydrolases without affecting others, indicating its potential as a lead compound in drug development.
-
Anticancer Properties: The electrophilic nature of this compound allows it to interact with proteins, leading to apoptosis in cancer cells.
- Case Study: In multiple myeloma cell lines, treatment with methyl glycidate resulted in decreased proteasome activity due to irreversible binding at the active site, enhancing apoptosis.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials:
- Polymer Synthesis: It serves as a building block for producing various polymers and resins.
- Agrochemicals: The compound is also explored for its potential applications in developing agrochemicals due to its reactivity.
Comparative Data Table
Application Area | Specific Use | Relevant Studies/Findings |
---|---|---|
Synthetic Chemistry | Intermediate for complex organic compounds | Epoxidation and nucleophilic substitution reactions |
Medicinal Chemistry | Enzyme inhibition and anticancer properties | Selective inhibition of serine hydrolases; apoptosis in cancer cells |
Industrial Applications | Polymer and resin production | Used in specialty chemicals and agrochemical development |
Mechanism of Action
The mechanism of action of methyl 2-methyloxirane-2-carboxylate involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which are fundamental in many of its applications. The compound can interact with various molecular targets, including enzymes and nucleophiles, facilitating diverse chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Tert-Butyl 2-Methyloxirane-2-Carboxylate (2t)
- Structure : Replaces the methyl ester with a tert-butyl ester (-COOC(CH₃)₃).
- Key Differences :
- ¹H NMR: Expected upfield shift for the tert-butyl group (δ ~1.2–1.4 ppm for -C(CH₃)₃) compared to the methyl ester’s δ 3.76 ppm . Applications: Used in regioselective carbonylations to produce monocarbonyl aldehydes .
BMK Methyl Glycidate (Methyl 3-(1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxylate)
- Structure : Incorporates a benzodioxole substituent at the 3-position of the oxirane ring.
- Key Differences: Regulatory Status: Controlled under international drug treaties due to its role as a precursor for MDMA synthesis . Synthesis: Requires functionalization of the oxirane ring with a benzodioxole group, increasing synthetic complexity . Applications: Primarily linked to illicit drug manufacturing, unlike the non-regulated methyl ester .
Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-Carboxylate
- Structure : Features a 4-methoxyphenyl group at the 3-position and defined stereochemistry.
- Key Differences :
Benzyl 2-Methyloxirane-2-Carboxylate
- Structure : Substitutes the methyl ester with a benzyl group (-COOCH₂C₆H₅).
- Key Differences: Lipophilicity: The benzyl group increases lipophilicity, altering solubility in organic solvents . Reactivity: Susceptible to hydrogenolysis (cleavage of the benzyl group) under catalytic hydrogenation .
Comparative Data Table
Reactivity and Stability
- Epoxide Ring Stability : The methyl ester’s oxirane ring is moderately reactive, enabling ring-opening reactions with nucleophiles (e.g., amines, alcohols). In contrast, BMK derivatives’ benzodioxole substituent may sterically hinder such reactions .
- Ester Group Reactivity : Methyl esters undergo hydrolysis faster than tert-butyl esters under basic conditions due to lower steric hindrance .
Biological Activity
Methyl 2-methyloxirane-2-carboxylate (also known as methyl 2-methylglycidate) is an organic compound with significant biological activity and applications in various fields, including chemistry, biology, and medicine. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHO
- CAS Number : 58653-97-7
This compound features a carboxylate ester group and is derived from oxirane. Its unique structure allows for diverse chemical reactions, contributing to its biological activity.
The biological activity of this compound involves several biochemical pathways:
- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. It has been noted for its role in synthesizing β-hydroxypropyl esters, which are important in biochemical processes.
- Biochemical Pathways : this compound affects the synthesis of carboxylic acids and can undergo oxidation and reduction reactions, leading to the formation of alcohols and other derivatives.
- Environmental Influence : The compound's action is influenced by environmental factors such as temperature and the presence of catalysts, which can enhance or inhibit its reactivity.
Biological Applications
This compound has shown promise in various biological applications:
- Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules, making it valuable in pharmaceutical development.
- Pharmaceutical Research : Studies have explored its potential as a precursor in drug synthesis, particularly concerning compounds used to treat neurological disorders .
- Industrial Uses : The compound is utilized in producing polymers and resins, demonstrating its versatility beyond biological applications.
Study on Enzyme Inhibition
A study highlighted the compound's role in inhibiting specific enzyme activities related to metabolic pathways. The inhibition was observed to be dose-dependent, indicating potential therapeutic applications in metabolic disorders .
Toxicological Assessment
Research indicates that while this compound exhibits some toxicity, particularly through inhalation or skin contact, it does not demonstrate endocrine-disrupting properties. This finding is significant for evaluating its safety profile in pharmaceutical applications .
Comparison with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | CHO | Enzyme inhibition; organic synthesis |
Ethyl oxirane-2-carboxylate | CHO | Similar reactivity; less potent |
Propyl oxirane-2-carboxylate | CHO | Comparable properties; different kinetics |
This table illustrates how this compound compares with similar compounds regarding structure and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-methyloxirane-2-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via regioselective carbonylation of 2,2-disubstituted epoxides using catalytic systems. For example, a procedure involving palladium catalysts and carbon monoxide yields the product as a colorless oil with ~40% efficiency. Reaction conditions (e.g., solvent choice, temperature) and catalyst loading significantly influence yield . Optimization may involve varying pressure (for gaseous reagents) or employing co-catalysts to stabilize intermediates.
Synthetic Example | Conditions | Yield |
---|---|---|
General Procedure B | Pd catalyst, CO, RT | 40% |
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR in CDCl₃ are critical for structural validation. Key signals include:
- ¹H NMR (500 MHz) : δ 3.76 (s, 3H, methoxy), 3.11 (d, 1H, epoxide), 2.77 (d, 1H, epoxide), 1.58 (s, 3H, methyl) .
- ¹³C NMR : δ 171.31 (ester carbonyl), 53.86 (epoxide carbons), 17.59 (methyl).
- Integration ratios and coupling constants (e.g., J = 6.1 Hz for epoxide protons) confirm stereoelectronic effects.
Q. What crystallographic tools are recommended for determining the stereochemistry of epoxide-containing compounds?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX (e.g., SHELXL for refinement) is standard. For puckered epoxide rings, Cremer-Pople parameters quantify ring conformation . WinGX can assist in data processing, but SHELX remains dominant due to robustness in handling high-resolution data .
Q. What are the best practices for handling and storing this compound in the lab?
- Methodological Answer : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the epoxide ring. Use anhydrous solvents during reactions to avoid side reactions .
Advanced Research Questions
Q. How does the regioselectivity of epoxide carbonylation vary with substituent steric effects?
- Methodological Answer : Steric hindrance at the 2-position of the epoxide directs carbonylation to the less-substituted carbon. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via ¹H NMR coupling constants and SC-XRD of products is critical .
Q. What computational methods are suitable for modeling the puckering dynamics of the epoxide ring?
- Methodological Answer : Cremer-Pople puckering coordinates (amplitude q, phase angle φ) quantify non-planar distortions. Software like Gaussian or ORCA can compute these parameters using DFT, comparing results to SC-XRD-derived values for validation .
Q. Can this compound serve as a precursor for chiral catalysts or ligands?
- Methodological Answer : The epoxide’s stereoelectronic properties make it a candidate for synthesizing chiral auxiliaries. For example, ring-opening with nucleophiles (e.g., amines) under asymmetric conditions yields β-amino alcohols, which can be complexed to metals for catalytic applications .
Q. How can stereochemical impurities in synthesized batches be quantified?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Alternatively, Mosher ester derivatization followed by ¹H NMR analysis quantifies enantiomeric excess .
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
- Methodological Answer : The electron-withdrawing ester group stabilizes the epoxide ring against acid-mediated ring-opening. Kinetic studies (e.g., monitoring hydrolysis via IR or LC-MS) and Hammett plots correlate substituent effects with reactivity .
Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic additions?
Properties
IUPAC Name |
methyl 2-methyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXXQUUGMLSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393306 | |
Record name | methyl 2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58653-97-7 | |
Record name | methyl 2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methylglycidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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